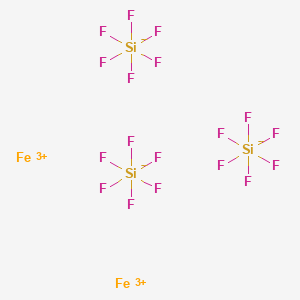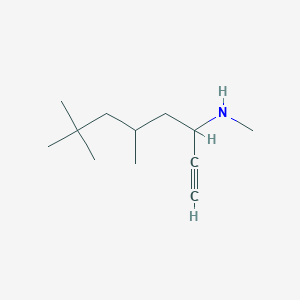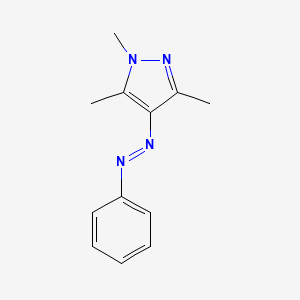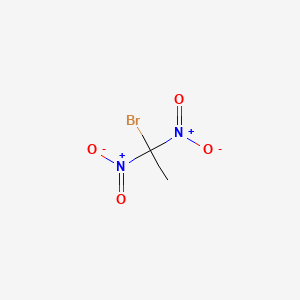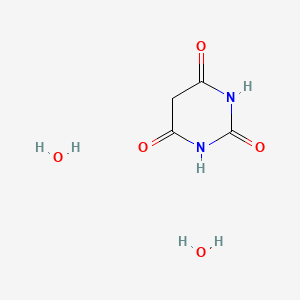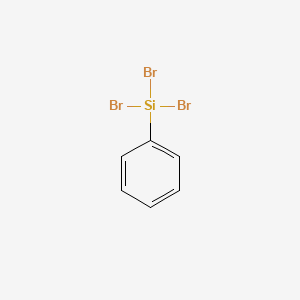
Tribromo(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(phenyl)silane is an organosilicon compound with the chemical formula C6H5SiBr3 It is a derivative of phenylsilane, where three bromine atoms are attached to the silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromo(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows:
C6H5SiH3+3Br2→C6H5SiBr3+3HBr
This reaction requires careful handling of bromine, as it is a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of advanced reactors and precise control of reaction parameters are essential to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to phenylsilane or other lower brominated derivatives.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed to facilitate the reaction.
Major Products Formed
Substitution: Formation of various organosilicon compounds with different functional groups.
Reduction: Production of phenylsilane and other partially brominated silanes.
Hydrosilylation: Formation of silylated organic compounds.
Wissenschaftliche Forschungsanwendungen
Tribromo(phenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biomedical Research:
Wirkmechanismus
The mechanism of action of tribromo(phenyl)silane in chemical reactions involves the reactivity of the silicon-bromine bonds. These bonds can be cleaved under appropriate conditions, allowing the silicon atom to form new bonds with other atoms or groups. The molecular targets and pathways depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane (C6H5SiH3): A simpler derivative with hydrogen atoms instead of bromine.
Tribromosilane (SiBr3H): Lacks the phenyl group and has different reactivity.
Triphenylsilane (C18H15Si): Contains three phenyl groups attached to silicon.
Uniqueness
Tribromo(phenyl)silane is unique due to the presence of both a phenyl group and three bromine atoms attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
10581-00-7 |
|---|---|
Molekularformel |
C6H5Br3Si |
Molekulargewicht |
344.90 g/mol |
IUPAC-Name |
tribromo(phenyl)silane |
InChI |
InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
HPTIEXHGTPSFDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
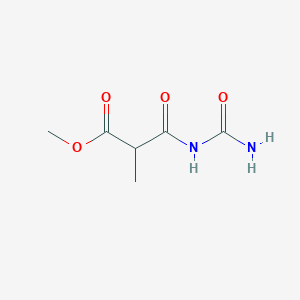
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
